Diethyl acetylenedicarboxylate (CAS: 762-21-0) is an activated alkyne widely used in organic synthesis as a versatile C4 building block. Its core utility stems from the electron-deficient carbon-carbon triple bond, making it a reactive dienophile in Diels-Alder cycloadditions and an efficient Michael acceptor for carbon-carbon and carbon-heteroatom bond formation. This reactivity is foundational to its role in the synthesis of complex organic frameworks, particularly in the construction of substituted carbocycles and various heterocyclic systems relevant to pharmaceutical and agrochemical research.
While Dimethyl acetylenedicarboxylate (DMAD) is often considered a close analog, direct substitution is frequently impractical for process-sensitive applications. The primary differentiator lies in physical and electronic properties that directly impact reaction conditions and outcomes. Diethyl acetylenedicarboxylate possesses a significantly higher boiling point, reducing evaporative loss in reactions requiring elevated temperatures or extended run times. Furthermore, the ethyl ester groups are sterically bulkier and slightly more electron-donating than the methyl groups of DMAD. This can influence reaction kinetics, regioselectivity, and the stability of intermediates, making the two reagents non-interchangeable for syntheses where yield and isomeric purity are critical procurement considerations.
Diethyl acetylenedicarboxylate (DEAD) exhibits a significantly higher boiling point compared to its common substitute, Dimethyl acetylenedicarboxylate (DMAD). This property is critical for process control in reactions conducted at elevated temperatures, minimizing reagent loss due to evaporation and ensuring more consistent reaction concentrations over time.
| Evidence Dimension | Boiling Point (at reduced pressure) |
| Target Compound Data | 107-110 °C at 11 mmHg |
| Comparator Or Baseline | Dimethyl acetylenedicarboxylate (DMAD): 95-98 °C at 19 mmHg |
| Quantified Difference | Higher boiling point, indicating lower volatility |
| Conditions | Standard distillation data from commercial datasheets. |
For reactions requiring heat, this compound's lower volatility improves process safety, reproducibility, and cost-effectiveness by reducing material loss.
In the synthesis of medicinally relevant thiazoline heterocycles from thiosemicarbazone derivatives, Diethyl acetylenedicarboxylate (DEAD) is a proven, highly effective reagent. Under optimized microwave-assisted, solvent-free conditions, reactions employing DEAD proceed in excellent yields, demonstrating its suitability as a direct precursor for these scaffolds. The reported yields are comparable to those achieved with DMAD, validating DEAD as an equivalent choice for reaction outcome, allowing the procurement decision to be based on processability advantages like its lower volatility.
| Evidence Dimension | Product Yield |
| Target Compound Data | 95-98% |
| Comparator Or Baseline | Dimethyl acetylenedicarboxylate (DMAD): Yields in same range (95-98%) under identical conditions |
| Quantified Difference | Comparable (high) yield |
| Conditions | One-pot, three-component reaction of thiosemicarbazide, an aldehyde/ketone, and DEAD or DMAD under microwave irradiation. |
This confirms that a buyer can select this compound to achieve top-tier yields in mainstream heterocyclic synthesis while gaining its superior handling properties for high-temperature processes.
Unlike simple α,β-unsaturated carbonyl compounds that act as monofunctional Michael acceptors, Diethyl acetylenedicarboxylate (DEAD) demonstrates the ability to function as a bifunctional cross-linking agent. It can undergo addition reactions with two equivalents of a model thiol compound. This reactivity was leveraged to induce oligomerization of a yeast glutathione peroxidase (Gpx3p), a protein with reactive cysteine residues, confirming its utility as a protein-thiol cross-linker. This dual reactivity provides a distinct functional advantage over analogs like diethyl maleate or potentially DMAD in applications requiring covalent tethering of thiol-containing biomolecules.
| Evidence Dimension | Stoichiometry of Thiol Addition |
| Target Compound Data | Reacts with two equivalents of thiol |
| Comparator Or Baseline | Standard α,β-unsaturated carbonyls (e.g., diethyl maleate) typically react with one equivalent |
| Quantified Difference | 2:1 (DEAD:Thiol) vs. 1:1 (Standard Michael Acceptor:Thiol) reactivity potential |
| Conditions | Reaction with model thiols and cysteine residues in proteins (yeast Gpx3p). |
For researchers in chemical biology or materials science, this compound offers a specific, value-added capability for cross-linking proteins or thiol-functionalized polymers that is not a feature of its closest analogs.
In synthetic protocols requiring temperatures exceeding 100°C, such as certain Diels-Alder reactions or multi-step, one-pot sequences, the lower volatility of Diethyl acetylenedicarboxylate compared to DMAD makes it the more reliable choice to ensure consistent stoichiometry and prevent reagent boil-off.
For the rapid, high-yield synthesis of thiazoline-based heterocyclic libraries, Diethyl acetylenedicarboxylate is a validated precursor. It delivers yields of 95-98% under solvent-free microwave conditions, matching the efficacy of DMAD while offering better handling for any associated thermal workup steps.
This compound is the indicated choice for applications requiring the covalent cross-linking of cysteine-containing peptides, proteins, or thiol-functionalized polymers. Its demonstrated ability to react with two thiol equivalents enables the formation of stable chemical tethers for applications in proteomics, drug delivery, or hydrogel formation.
Corrosive